molecular formula C15H19N3O3S B6756954 N-(3,4-dihydro-2H-chromen-8-yl)-1-propan-2-ylpyrazole-4-sulfonamide

N-(3,4-dihydro-2H-chromen-8-yl)-1-propan-2-ylpyrazole-4-sulfonamide

Cat. No.: B6756954
M. Wt: 321.4 g/mol
InChI Key: CQGRKFPWZZIDJX-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-chromen-8-yl)-1-propan-2-ylpyrazole-4-sulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chromene moiety, a pyrazole ring, and a sulfonamide group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-8-yl)-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-11(2)18-10-13(9-16-18)22(19,20)17-14-7-3-5-12-6-4-8-21-15(12)14/h3,5,7,9-11,17H,4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGRKFPWZZIDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)S(=O)(=O)NC2=CC=CC3=C2OCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-chromen-8-yl)-1-propan-2-ylpyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Chromene Moiety: The chromene structure can be synthesized through a cyclization reaction of suitable precursors, such as salicylaldehyde derivatives with appropriate alkynes or alkenes, under acidic or basic conditions.

    Pyrazole Ring Formation: The pyrazole ring is usually formed by the condensation of hydrazines with 1,3-diketones or β-keto esters under reflux conditions.

    Sulfonamide Introduction: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base like triethylamine or pyridine.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-chromen-8-yl)-1-propan-2-ylpyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form chromone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, pyridine.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

    Oxidation Products: Chromone derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-chromen-8-yl)-1-propan-2-ylpyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes, receptors, and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chromene and pyrazole moieties can interact with cellular pathways, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dihydro-2H-chromen-8-yl)-4-pyridin-4-ylpiperidine-1-carboxamide
  • N-(3,4-dihydro-2H-chromen-8-yl)-3,4-dihydro-2H-chromene-6-sulfonamide

Uniqueness

N-(3,4-dihydro-2H-chromen-8-yl)-1-propan-2-ylpyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

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